molecular formula C12H18O B14343118 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde CAS No. 92749-26-3

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde

Cat. No.: B14343118
CAS No.: 92749-26-3
M. Wt: 178.27 g/mol
InChI Key: IYACDLHASIGPHI-UHFFFAOYSA-N
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Description

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 3-methylbuta-1,2-dien-1-yl group and an aldehyde functional group at the first carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde can be achieved through various organic reactions. One common method involves the reaction of cyclohexanone with 3-methylbuta-1,2-diene in the presence of a strong base, such as sodium hydride (NaH), to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbuta-1,2-dien-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carboxylic acid

    Reduction: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-methanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carbaldehyde: Lacks the 3-methylbuta-1,2-dien-1-yl group, making it less reactive in certain chemical reactions.

    1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane: Lacks the aldehyde group, limiting its ability to participate in oxidation and reduction reactions.

Uniqueness

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both the 3-methylbuta-1,2-dien-1-yl group and the aldehyde functional group. This combination allows it to undergo a wide range of chemical reactions and makes it a versatile compound in organic synthesis and research applications.

Properties

CAS No.

92749-26-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-11(2)6-9-12(10-13)7-4-3-5-8-12/h9-10H,3-5,7-8H2,1-2H3

InChI Key

IYACDLHASIGPHI-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC1(CCCCC1)C=O)C

Origin of Product

United States

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